[((R)-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid
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Overview
Description
[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, an ethyl-amino group, and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydroxide.
Attachment of the Ethyl-Amino Group: The ethyl-amino group can be added through a reductive amination reaction involving ethylamine and a reducing agent such as sodium cyanoborohydride.
Incorporation of the Acetic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of piperidine derivatives with altered substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as sodium methoxide and sodium ethoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde derivatives.
Reduction: Piperidine derivatives with modified substituents.
Substitution: Functionalized benzyl derivatives.
Scientific Research Applications
[(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
[1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid: Similar structure but with a methyl group instead of an ethyl group.
[1-Benzyl-piperidin-3-yl)-propyl-amino]-acetic acid: Similar structure but with a propyl group instead of an ethyl group.
[1-Benzyl-piperidin-3-yl)-butyl-amino]-acetic acid: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
- The presence of the ethyl-amino group in [(®-1-Benzyl-piperidin-3-yl)-ethyl-amino]-acetic acid imparts unique chemical and biological properties compared to its analogs with different alkyl groups. This can influence its reactivity, binding affinity to molecular targets, and overall biological activity.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-ethylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-18(13-16(19)20)15-9-6-10-17(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIKQPGJDKJNOO-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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